5-Chloro-3-((2-fluorobenzyl)oxy)thiophene-2-carboxylic acid

Medicinal Chemistry SAR Exploration Fluorine Chemistry

Researchers pursuing D-amino acid oxidase (DAO) inhibitors require thiophene-2-carboxylic acid building blocks with precise substitution patterns-unfunctionalized analogs disrupt SAR continuity. This compound delivers the validated 5-chloro pharmacophore (mirroring PDB 5ZJA) and a 2-fluorobenzyl ether for peripheral active site exploration. • Dual halogen bonding (Cl σ-hole + ortho-F dipolar interactions) enables systematic SAR dissection. • Free carboxylic acid compatible with high-throughput amide coupling (HATU/DIPEA/DMF) without deprotection. • 19F NMR reporter facilitates rapid reaction monitoring in 96-well parallel synthesis workflows.

Molecular Formula C12H8ClFO3S
Molecular Weight 286.71 g/mol
Cat. No. B12072965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-((2-fluorobenzyl)oxy)thiophene-2-carboxylic acid
Molecular FormulaC12H8ClFO3S
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=C(SC(=C2)Cl)C(=O)O)F
InChIInChI=1S/C12H8ClFO3S/c13-10-5-9(11(18-10)12(15)16)17-6-7-3-1-2-4-8(7)14/h1-5H,6H2,(H,15,16)
InChIKeyFEKUFADPKKCHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-((2-fluorobenzyl)oxy)thiophene-2-carboxylic Acid Overview


5-Chloro-3-((2-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1707581-52-9, molecular formula C12H8ClFO3S, molecular weight 286.71 g/mol) is a heterocyclic carboxylic acid featuring a thiophene core simultaneously substituted with an electron-withdrawing chlorine at the 5-position, a 2-fluorobenzyl ether at the 3-position, and a free carboxylic acid at the 2-position . The thiophene-2-carboxylic acid scaffold has been identified as an emerging pharmacophore for D-amino acid oxidase (DAO) inhibition, with SAR studies demonstrating that small substituents on the thiophene ring are well-tolerated and can modulate potency [1]. The unique combination of a 5-chloro substituent and an ortho-fluorobenzyl ether distinguishes this compound from simpler thiophene-2-carboxylic acid analogs and positions it as a versatile intermediate for amide coupling, esterification, and further functionalization in lead optimization campaigns.

Matches thiophene-2-carboxylic acid DAO pharmacophore scaffold
5-Chloro and ortho-fluorobenzyl substituents support SAR-driven optimization
Free carboxylic acid enables direct amide coupling without deprotection

5-Chloro-3-((2-fluorobenzyl)oxy)thiophene-2-carboxylic Acid: Irreplaceable by Simpler Analogs


Substituting this compound with unfunctionalized 5-chlorothiophene-2-carboxylic acid (CAS 24065-33-6) or 3-((2-fluorobenzyl)oxy)thiophene-2-carboxylic acid lacking the 5-chloro substituent eliminates critical pharmacophoric features. The 5-chloro group modulates the electron density of the thiophene ring, affecting both the acidity of the carboxylic acid (pKa shift relevant for salt formation and solubility) and π-stacking interactions with aromatic protein residues—the DAO co-crystal structure (PDB 5ZJA) demonstrates that Tyr224 stacks tightly against the thiophene ring, an interaction sensitive to ring electronics [1]. The 2-fluorobenzyl ether at position 3 introduces both steric bulk and a fluorine atom capable of engaging in orthogonal dipolar interactions with protein targets, while the ortho-fluorine specifically constrains the conformational freedom of the benzyl group relative to the para- or meta-fluoro isomers, potentially leading to distinct binding poses [2]. Removing either substituent yields a compound with fundamentally different physicochemical and biological interaction profiles, undermining SAR continuity.

3-OR removal

Removing the 2-fluorobenzyl ether eliminates a conformational constraint and 19F NMR handle; simpler benzyl ethers may shift binding geometry.

5-Cl removal

Omitting 5-Cl yields a more electron-rich ring, alters pKa and disrupts Tyr224 π-stacking; DAO inhibition class context is not retained.

Regioisomer shift

4-Cl or meta-F regioisomers lack published DAO co-crystal validation; substitution patterns may not transfer binding profiles.

5-Chloro-3-((2-fluorobenzyl)oxy)thiophene-2-carboxylic Acid: Comparative Evidence vs. Analogs


Ortho- vs. Meta-Fluorobenzyl Isomer: Purity and Sourcing Profile

5-Chloro-3-((2-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1707581-52-9) is commercially available at 97% purity from ArctomSci at $580 per gram with a 1-week lead time . Its positional isomer, 5-chloro-3-((3-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1708401-25-5), is available from AKSci at 95% purity . The ortho-fluorine isomer offers 2 percentage points higher purity specification, which is critical when the compound is used directly in amide coupling reactions where residual impurities can generate byproducts that complicate purification. Additionally, the ortho-fluorine substitution pattern creates a more sterically constrained benzyl ether conformation compared to the meta-fluoro isomer, which may result in distinct ligand binding poses when elaborated into target-focused libraries—a property not replicated by the meta-substituted analog [1].

Purity & sourcing profile
Supplier specification review
97% purity (ortho-F) vs. 95% purity (meta-F isomer); 2 pp higher specification, $580/1g, 1-week lead time
Higher purity supports coupling consistency and purification workflow
Vendor-reported HPLC purity; verify via independent QC
Medicinal Chemistry SAR Exploration Fluorine Chemistry

5-Chloro vs. Non-Chlorinated Analog: Electronic Modulation

The DAO inhibitor SAR study by Kato et al. (2018) demonstrated that 5-chlorothiophene-2-carboxylic acid exhibits potent DAO inhibition, with the chlorine substituent contributing to both binding affinity and the Tyr224 π-stacking interaction observed in the co-crystal structure (PDB 5ZJA) [1]. In contrast, unsubstituted thiophene-2-carboxylic acid showed attenuated potency, establishing that the 5-chloro group is a potency-enhancing substituent within this pharmacophore class. The target compound incorporates this validated 5-chloro motif while additionally bearing the 3-(2-fluorobenzyl)oxy substituent. By comparison, the non-chlorinated analog 3-((2-fluorobenzyl)oxy)thiophene-2-carboxylic acid lacks the electron-withdrawing chlorine, which is expected to result in a more electron-rich thiophene ring with altered π-stacking capacity and a higher carboxylic acid pKa (approximately +0.3 to +0.5 pKa units based on Hammett σ analysis), affecting both target binding and physicochemical properties [2].

5-Cl electronic modulation
Class-level inference
5-Cl linked to enhanced DAO inhibition in class SAR; predicted pKa shift -0.3 to -0.5 vs. non-chlorinated analog
5-Cl motif aligns with validated DAO pharmacophore
Estimated pKa from Hammett analysis; no direct IC50 data for target compound
DAO Inhibition Fragment-Based Drug Design Thiophene SAR

Free Carboxylic Acid vs. Methyl Ester: Direct Coupling Advantage

The target compound bears a free carboxylic acid at the 2-position, enabling direct use in amide coupling reactions (e.g., HATU, EDC/HOBt) without a deprotection step. In contrast, the closely related methyl 3-(benzyloxy)-5-chlorothiophene-2-carboxylate requires saponification prior to amide bond formation, adding a synthetic step with associated yield loss (typically 85–95% for ester hydrolysis under standard LiOH/THF/H2O conditions) and the risk of epimerization or decomposition. For medicinal chemistry labs running parallel amide library synthesis, the free acid form eliminates one synthetic transformation, reducing per-compound cycle time by approximately 2–4 hours and avoiding the need for post-hydrolysis extraction and drying. The 2-fluorobenzyl ether in the target compound (vs. the unsubstituted benzyl ether in the methyl ester comparator) further provides a 19F NMR handle for reaction monitoring and analytical characterization, a feature absent in non-fluorinated analogs [1].

Coupling step advantage
Cross-study comparable
Free acid: 0 deprotection steps; methyl ester comparator requires 1 hydrolysis step (~2-4 h) and lacks 19F NMR handle
May streamline parallel amide library synthesis
Typical workflow estimates; confirm for specific library scale
Amide Coupling Parallel Synthesis Medicinal Chemistry Workflow

5-Chloro vs. 4-Chloro Regioisomer: DAO Binding Validation

The target compound bears chlorine at the 5-position of the thiophene ring (adjacent to sulfur). A distinct regioisomer, 4-chloro-3-((4-fluorobenzyl)oxy)thiophene-2-carboxylic acid (CAS 1710661-43-0), places chlorine at the 4-position . The 5-chloro configuration places the electron-withdrawing chlorine atom in direct conjugation with the thiophene sulfur, maximizing the inductive effect on ring electronics, while the 4-chloro isomer positions chlorine at a site with different resonance contributions. The 5-chloro regiochemistry is the specifically validated substitution pattern in the DAO inhibitor co-crystal structure (PDB 5ZJA), where the chlorine at the 5-position contributes to the Tyr224 stacking interaction [1]. The 4-chloro isomer has no published co-crystal structure or DAO inhibition data, making the 5-chloro substitution pattern the evidence-supported choice for DAO-targeted programs.

Regioisomer validation
Class-level inference
5-Cl: validated in DAO co-crystal (PDB 5ZJA); 4-Cl regioisomer: no published DAO data
5-Cl regiochemistry is evidence-supported for DAO programs
No head-to-head IC50 available; confirm in target assays
Regioisomer Differentiation Thiophene SAR Lead Optimization

5-Chloro-3-((2-fluorobenzyl)oxy)thiophene-2-carboxylic Acid: Key Applications


DAO Inhibitor Lead Optimization

The 5-chloro substitution pattern directly mirrors the validated DAO inhibitor pharmacophore established in the Kato et al. (2018) co-crystal structure (PDB 5ZJA), where 5-chlorothiophene-2-carboxylic acid engages Tyr224 via π-stacking [1]. The 3-(2-fluorobenzyl)oxy substituent provides a vector for exploring the DAO active site periphery, with the ortho-fluorine constraining the benzyl group conformation and the 19F nucleus serving as an NMR reporter for binding assays. This compound is ideally suited for direct amide coupling to generate focused libraries probing the DAO secondary pocket region.

Parallel Amide Synthesis for Fragment-to-Lead

As a free carboxylic acid with 97% commercial purity [1], this compound is directly compatible with high-throughput amide coupling protocols (HATU/DIPEA/DMF or EDC/HOBt) without requiring a deprotection step. The 19F NMR handle from the 2-fluorobenzyl group enables rapid reaction monitoring and product characterization without the need for deuterated solvent-intensive 1H NMR for every well. For labs running 96-well parallel synthesis, this translates to streamlined workflows and reduced analytical burden compared to non-fluorinated analogs [2].

Halogen Bonding SAR in Thiophene-Based Inhibitors

The simultaneous presence of chlorine (5-position) and fluorine (2-fluorobenzyl) provides two distinct halogen atoms capable of engaging in orthogonal halogen bonding interactions with protein targets. The chlorine atom participates in σ-hole interactions, while the ortho-fluorine can engage in C–F···H–C and C–F···π interactions. Comparative SAR studies using the 3-fluorobenzyl isomer (CAS 1708401-25-5) or the non-chlorinated 3-((2-fluorobenzyl)oxy)thiophene-2-carboxylic acid can systematically dissect the contributions of each halogen to binding affinity and selectivity, making this compound a valuable tool for halogen bonding research in medicinal chemistry.

Covalent Warhead Development via Acid Derivatization

The free carboxylic acid at the 2-position enables direct conversion to activated esters (NHS ester, pentafluorophenyl ester) or acyl chlorides for covalent probe development. The 5-chloro substituent modulates the electrophilicity of the derived carbonyl, potentially tuning the reactivity of covalent warheads. The 2-fluorobenzyl ether at the 3-position remains stable under standard activation conditions (SOCl2, oxalyl chloride/DMF), as demonstrated by general procedures described for analogous thiophene-2-carboxylic acid derivatives, supporting multi-step derivatization without protecting group manipulation at the ether oxygen .

Application
Selection Property
Validation Focus
DAO inhibitor lead optimization
5-Cl DAO pharmacophore match; ortho-F conformational constraint
Co-crystal binding pose (PDB 5ZJA); SAR expansion via amide coupling
Parallel amide synthesis
Free carboxylic acid; 19F NMR handle
HATU/EDC coupling compatibility; 19F monitoring throughput
Halogen bonding SAR
Cl and F as orthogonal halogen bonding probes
Comparative assessment with meta-fluoro or non-chlorinated analogs to dissect halogen contributions
Covalent warhead development
Acid derivatization to activated esters; 5-Cl modulates electrophilicity
Stability of 3-ether under activation conditions; reactivity tuning
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